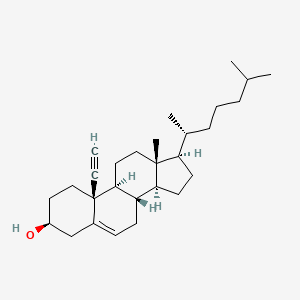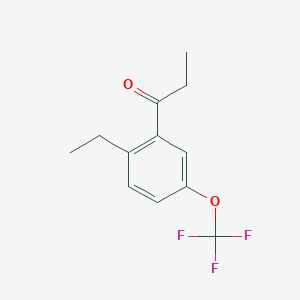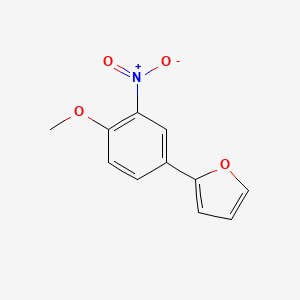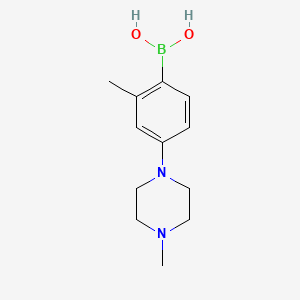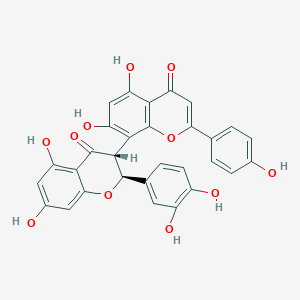
3'-Hydroxy-Volkensiflavon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hydroxy-Volkensiflavon is a chemical compound belonging to the flavonoid family Flavonoids are polyphenolic compounds found in various plants and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-Volkensiflavon typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol. The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 3’-Hydroxy-Volkensiflavon may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Hydroxy-Volkensiflavon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroflavonols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying excited-state intramolecular proton transfer (ESIPT) effects.
Biology: It has been investigated for its interaction with biological membranes and proteins.
Industry: Its fluorescent properties make it a promising candidate for use in fluorescent imaging and sensors.
Wirkmechanismus
The mechanism of action of 3’-Hydroxy-Volkensiflavon involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits cystathionine β-synthase, affecting hydrogen sulfide biosynthesis.
Fluorescent Properties: The compound exhibits ESIPT, leading to dual emission properties that are useful in fluorescent imaging.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
3’-Hydroxy-Volkensiflavon can be compared with other similar compounds such as:
Cupressuflavone: Another flavonoid with similar inhibitory effects on cystathionine β-synthase.
3-Hydroxyflavone: A closely related compound that also exhibits ESIPT and is used in fluorescent imaging.
Quercetin: A naturally occurring flavonoid with antioxidant properties.
The uniqueness of 3’-Hydroxy-Volkensiflavon lies in its specific inhibitory effects on cystathionine β-synthase and its dual emission properties due to ESIPT.
Eigenschaften
Molekularformel |
C30H20O11 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 |
InChI-Schlüssel |
DAGFXZAYWUIGPC-LMSSTIIKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)

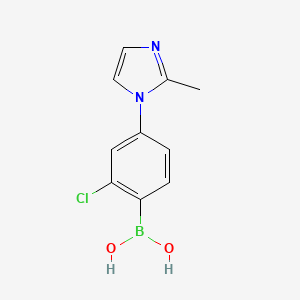




![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
